Cas no 896680-10-7 (ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)

ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
- Thieno[2,3-c]pyridine-3-carboxylic acid, 6-acetyl-2-[[4-(1,1-dimethylethyl)benzoyl]amino]-4,5,6,7-tetrahydro-, ethyl ester
- SR-01000011339
- ethyl 6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
- SR-01000011339-1
- F1298-0789
- AKOS024604632
- ethyl 6-acetyl-2-(4-(tert-butyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- 896680-10-7
- ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
-
- インチ: 1S/C23H28N2O4S/c1-6-29-22(28)19-17-11-12-25(14(2)26)13-18(17)30-21(19)24-20(27)15-7-9-16(10-8-15)23(3,4)5/h7-10H,6,11-13H2,1-5H3,(H,24,27)
- InChIKey: QYKPDRUGWFJGMI-UHFFFAOYSA-N
- SMILES: C1N(C(C)=O)CCC2C(C(OCC)=O)=C(NC(=O)C3=CC=C(C(C)(C)C)C=C3)SC1=2
計算された属性
- 精确分子量: 428.17697855g/mol
- 同位素质量: 428.17697855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 30
- 回転可能化学結合数: 6
- 複雑さ: 654
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 104Ų
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1298-0789-15mg |
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
896680-10-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1298-0789-30mg |
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
896680-10-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1298-0789-5mg |
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
896680-10-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1298-0789-5μmol |
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
896680-10-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1298-0789-10μmol |
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
896680-10-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1298-0789-75mg |
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
896680-10-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1298-0789-40mg |
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
896680-10-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1298-0789-4mg |
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
896680-10-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1298-0789-1mg |
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
896680-10-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1298-0789-2μmol |
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
896680-10-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 関連文献
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylateに関する追加情報
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate: A Comprehensive Overview
The compound ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS No. 896680-10-7) is a highly specialized organic molecule with significant potential in various fields of research and application. This compound is characterized by its complex structure, which includes a thienopyridine ring system and several functional groups that contribute to its unique chemical properties. The thieno[2,3-c]pyridine core is a fused bicyclic structure consisting of a thiophene and a pyridine ring. This arrangement provides the molecule with aromatic stability and electronic properties that are advantageous in many chemical reactions.
One of the key features of this compound is the presence of an acetyl group at position 6 of the thienopyridine ring. This group introduces additional electron-withdrawing effects, which can influence the reactivity and selectivity of the molecule in various chemical transformations. The 4-tert-butylbenzamido substituent at position 2 further enhances the molecule's functionality by providing steric bulk and potential sites for hydrogen bonding or other non-covalent interactions. These characteristics make the compound a valuable building block in organic synthesis.
Recent studies have highlighted the importance of such compounds in drug discovery and development. The thienopyridine framework has been shown to exhibit interesting pharmacological properties, including activity against various enzyme targets and potential applications in anti-inflammatory and antitumor therapies. For instance, researchers have explored the use of similar compounds as inhibitors of kinase enzymes, which play critical roles in cellular signaling pathways. The acetyl and benzamido groups in this compound may contribute to its ability to interact with specific biological targets.
In addition to its biological applications, ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has shown promise in materials science. The aromaticity and conjugation within the thienopyridine system make it a candidate for use in organic electronics. Its ability to form stable π-conjugated systems could be advantageous in applications such as organic light-emitting diodes (OLEDs) or field-effect transistors (FETs). Recent advancements in synthetic methodologies have also enabled more efficient routes to prepare this compound on a larger scale.
The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Key steps often include coupling reactions to assemble the thienopyridine core and subsequent functionalization to introduce substituents such as the acetyl and benzamido groups. Researchers have reported several strategies for optimizing these reactions, including the use of catalytic systems or directing groups to enhance selectivity.
Looking forward, there is significant interest in exploring the full potential of ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate across multiple disciplines. Its unique combination of structural features makes it a versatile platform for further modification and functionalization. Ongoing studies are focusing on understanding its interaction with biological systems at a molecular level as well as its integration into advanced materials.
In conclusion, ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,c]pyridine-3-carboxylate represents a cutting-edge compound with diverse applications spanning from drug discovery to materials science. Its intricate structure provides a foundation for innovative research directions while its functional groups offer opportunities for tailored chemical properties. As research continues to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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